molecular formula C21H22N2O3 B2633035 (Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one CAS No. 896831-83-7

(Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one

Cat. No.: B2633035
CAS No.: 896831-83-7
M. Wt: 350.418
InChI Key: UEGDZQIKUOMVAF-UYRXBGFRSA-N
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Description

(Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of benzofuran derivatives, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyridin-4-ylmethylene Group: This step often involves a condensation reaction between the benzofuran core and a pyridine derivative.

    Attachment of the Azepan-1-ylmethyl Group: This can be done via nucleophilic substitution or addition reactions, where the azepane ring is introduced to the benzofuran structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group at the 6-position can undergo oxidation to form ketones or aldehydes.

    Reduction: The pyridin-4-ylmethylene group can be reduced to form the corresponding pyridine derivative.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Reduced pyridine derivatives.

    Substitution Products: Various functionalized benzofuran derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology

    Pharmacology: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Biochemical Probes: Used in studies to understand biological pathways and mechanisms.

Medicine

    Drug Development: Potential candidate for the development of new drugs targeting specific diseases.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of (Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds with similar benzofuran cores but different substituents.

    Pyridine Derivatives: Compounds with pyridine rings and various functional groups.

    Azepane Derivatives: Compounds containing the azepane ring structure.

Uniqueness

(Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-(pyridin-4-ylmethylidene)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c24-18-6-5-16-20(25)19(13-15-7-9-22-10-8-15)26-21(16)17(18)14-23-11-3-1-2-4-12-23/h5-10,13,24H,1-4,11-12,14H2/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGDZQIKUOMVAF-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=NC=C4)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC=NC=C4)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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